Dimethoate-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

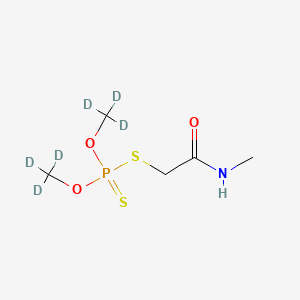

Dimetoato-d6 es un compuesto marcado isotópicamente de Dimetoato, un insecticida organofosforamídico. La fórmula química para Dimetoato-d6 es C5H6D6NO3PS2, donde todos los átomos de hidrógeno en Dimetoato son reemplazados por deuterio . Este compuesto se utiliza ampliamente en agricultura y horticultura para controlar plagas como áfidos, ácaros y saltahojas .

Mecanismo De Acción

Dimetoato-d6, como Dimetoato, actúa como un inhibidor de la acetilcolinesterasa. Deshabilita la colinesterasa, una enzima esencial para el correcto funcionamiento del sistema nervioso central . Al inhibir esta enzima, Dimetoato-d6 interrumpe la transmisión de señales nerviosas, lo que lleva a la acumulación de acetilcolina y al consiguiente daño nervioso . Este mecanismo es similar al de otros organofosforados, lo que convierte a Dimetoato-d6 en un potente insecticida .

Métodos De Preparación

Dimetoato-d6 generalmente se prepara mediante una reacción de deuteración, donde Dimetoato reacciona con gas deuterio para reemplazar los átomos de hidrógeno por deuterio . El proceso de preparación requiere gas deuterio de alta pureza y un solvente adecuado, con un control cuidadoso de las condiciones de reacción y el tiempo . Los métodos de producción industrial para Dimetoato-d6 son similares a los de Dimetoato, que involucran la síntesis del compuesto principal seguido de un etiquetado isotópico .

Análisis De Reacciones Químicas

Dimetoato-d6 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Dimetoato-d6 puede oxidarse para formar ometoato, un potente inhibidor de la colinesterasa.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agua y nucleófilos. Los principales productos formados a partir de estas reacciones son ometoato y otros productos de degradación .

Aplicaciones Científicas De Investigación

Dimetoato-d6 se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de sus aplicaciones incluyen:

Química analítica: Dimetoato-d6 sirve como un estándar interno para la cuantificación de Dimetoato en varias muestras utilizando técnicas como cromatografía de gases y cromatografía líquida.

Estudios ambientales: Los investigadores utilizan Dimetoato-d6 para estudiar el destino ambiental y la degradación de Dimetoato, lo que ayuda a comprender su impacto en los ecosistemas.

Comparación Con Compuestos Similares

Dimetoato-d6 es único debido a su marcado isotópico con deuterio. Los compuestos similares incluyen:

Dimetoato: El compuesto principal, ampliamente utilizado como insecticida.

Malatión: Otro insecticida organofosforado con un mecanismo de acción similar.

Clorpirifos: Un insecticida organofosforado utilizado para propósitos similares.

En comparación con estos compuestos, Dimetoato-d6 se utiliza principalmente en aplicaciones de investigación debido a su marcado isotópico, lo que permite mediciones analíticas precisas .

Actividad Biológica

Dimethoate-d6 is a labeled organophosphate insecticide, primarily known for its role as an anticholinesterase agent that inhibits the enzyme acetylcholinesterase (AChE). This compound is a deuterated form of dimethoate, which is widely used in agriculture for pest control. Understanding its biological activity is crucial due to its implications for both environmental health and human safety.

- Chemical Formula : C5H12NO3PS2

- CAS Number : 1219794-81-6

- Molecular Weight : 195.27 g/mol

- Mechanism of Action : Inhibition of AChE, leading to accumulation of acetylcholine at synaptic clefts, resulting in overstimulation of cholinergic receptors.

Oxidative Stress and Antioxidant Status

Research indicates that this compound induces significant oxidative stress. A study on male Wistar rats exposed to varying doses (0.6, 6, and 30 mg/kg) revealed:

- Increased Cytochrome P450 Levels : This enzyme is involved in the metabolism of various substances and its induction suggests enhanced oxidative processes.

- Alterations in Antioxidant Enzymes : Significant increases in catalase, superoxide dismutase, glutathione peroxidase, and glutathione reductase were noted at higher doses (6 and 30 mg/kg) .

- Histopathological Changes : Dose-dependent changes were observed in liver and brain tissues, indicating potential neurotoxicity and hepatotoxicity .

| Dose (mg/kg) | Cytochrome P450 | Lipid Peroxidation | Catalase | Superoxide Dismutase |

|---|---|---|---|---|

| 0.6 | Baseline | Baseline | Baseline | Baseline |

| 6 | Increased | Increased | Increased | Increased |

| 30 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

Genotoxicity

This compound has been shown to possess genotoxic properties. A study highlighted its ability to induce DNA damage and mitochondrial dysfunction in leukocytes:

- Cell Cycle Disruption : Exposure inhibited cell cycle progression by affecting cyclin A2 activity.

- Apoptosis Induction : Flow cytometric analyses confirmed increased apoptosis rates due to DNA damage .

Severe Self-Poisoning Incidents

Several case studies document severe cases of dimethoate self-poisoning, characterized by:

- Cholinergic Symptoms : Patients exhibited symptoms such as hypotension, bradycardia, and respiratory distress.

- Treatment Challenges : Despite administration of atropine and supportive measures, some patients experienced refractory hypotension leading to fatal outcomes .

These cases underscore the acute toxicological risks associated with dimethoate exposure.

Environmental Impact

This compound has been detected in various environmental matrices, including honey and pollen samples analyzed for pesticide residues. The presence of dimethoate metabolites indicates potential bioaccumulation and ecological risks .

Propiedades

IUPAC Name |

2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(11,8-2)9-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWXGJITAZMZEV-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSP(=S)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCC(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO3PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219794-81-6 |

Source

|

| Record name | 1219794-81-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.